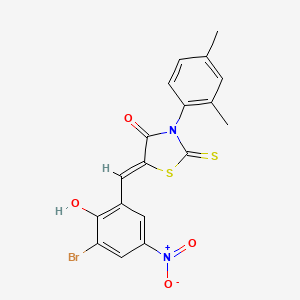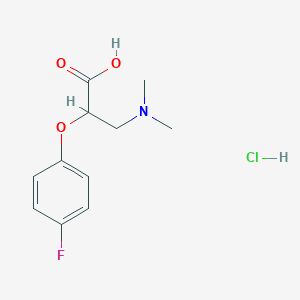
4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrimidine derivative that has been synthesized using various chemical methods. Its mechanism of action involves the modulation of specific receptors in the brain, leading to various biochemical and physiological effects.
科学研究应用
4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine has been extensively studied for its potential therapeutic applications. One of the most promising applications is its use as an antipsychotic agent. Studies have shown that this compound has a high affinity for dopamine receptors in the brain, which are implicated in the pathogenesis of schizophrenia. 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine has been shown to block the activity of these receptors, leading to a reduction in psychotic symptoms.
作用机制
The mechanism of action of 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine involves the modulation of specific receptors in the brain. This compound has a high affinity for dopamine receptors, particularly the D2 receptor subtype. By binding to these receptors, 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine blocks the activity of dopamine, which is a neurotransmitter that is implicated in the pathogenesis of schizophrenia.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine are primarily related to its activity on dopamine receptors in the brain. By blocking the activity of these receptors, this compound leads to a reduction in psychotic symptoms such as hallucinations and delusions. Additionally, 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine has been shown to have anxiolytic and sedative effects, which may be beneficial in the treatment of anxiety disorders.
实验室实验的优点和局限性
One of the main advantages of 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine for lab experiments is its high affinity for dopamine receptors. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one of the limitations of this compound is its potential for off-target effects, particularly on other neurotransmitter systems in the brain. Additionally, the synthesis of 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine can be challenging, which may limit its availability for use in lab experiments.
未来方向
There are several future directions for research on 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine. One area of interest is the development of more efficient and scalable methods for its synthesis. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound on dopamine receptors in the brain. Finally, there is potential for the development of new therapeutic agents based on the structure of 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine, which may have improved efficacy and fewer side effects compared to current antipsychotic drugs.
Conclusion
In conclusion, 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine is a promising compound for scientific research due to its potential therapeutic applications. Its high affinity for dopamine receptors in the brain makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, further research is needed to fully understand its mechanism of action and to develop more efficient methods for its synthesis.
合成方法
Several methods have been reported for the synthesis of 4-methyl-6-(3-methyl-1-piperidinyl)-2-propylpyrimidine. One of the most commonly used methods involves the reaction of 4,6-dichloro-2-propylpyrimidine with 3-methylpiperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is purified using various chromatographic techniques.
属性
IUPAC Name |
4-methyl-6-(3-methylpiperidin-1-yl)-2-propylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-4-6-13-15-12(3)9-14(16-13)17-8-5-7-11(2)10-17/h9,11H,4-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUAASZVEFRTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC(=N1)N2CCCC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(3-methylpiperidin-1-yl)-2-propylpyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide](/img/structure/B5121244.png)
![N-allyl-2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B5121245.png)
![4-propyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5121248.png)
![2-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5121256.png)


![N-(2,3-dimethylphenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121280.png)
![methyl (2S)-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino](phenyl)acetate](/img/structure/B5121285.png)

![hexyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5121295.png)

![2-[ethyl(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5121334.png)
![4-{3-[(4-methyl-1-piperazinyl)amino]butyl}phenol](/img/structure/B5121346.png)
![3-chloro-2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5121353.png)